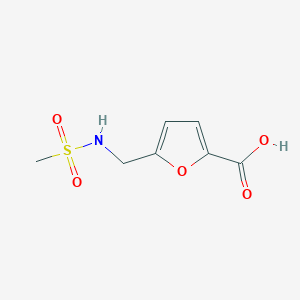
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid
Overview
Description
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid, also known as 5-MFCA, is a sulfur-containing carboxylic acid with a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, and has been used in the synthesis of various compounds and drugs. It has also been used in the preparation of polymers, polysaccharides, and other biomaterials. In addition, 5-MFCA has been used as an analytical reagent for the determination of various organic compounds, and as a catalyst for the synthesis of polymers.
Scientific Research Applications
Production of Acid Chloride Derivatives : Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced from precursor aldehydes like 5-(chloromethyl)furfural, useful in the production of biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Carbonic Anhydrase Inhibitors : Furan sulfonylhydrazones derived from methane sulfonic acid hydrazide show inhibition activities on carbonic anhydrase I isoenzyme, indicating potential biomedical applications (Gündüzalp et al., 2016).
Biosynthesis of Furan-based Carboxylic Acids : The improved biosynthesis of furan-based carboxylic acids, like 5-hydroxymethyl-2-furancarboxylic acid and furoic acid, is possible using recombinant Escherichia coli, which has industrial applications (Wang, Gong, & He, 2020).
Synthesis of N-(5-carboalkoxyfuran-2-sulfonyl)-N′-butyl Urea : The compound 5-Sulfofuran-2-carboxylic acid is useful in the synthesis of various derivatives with potential pharmaceutical applications (Abovyan et al., 1983).
Controlled Synthesis of Furan Carboxylic Acids : Enzyme cascade systems can be used for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, important in pharmaceutical and polymer industries (Jia et al., 2019).
Effects of Carboxylation on Furan Fragmentation : Carboxylation enhances the fragmentation of furan, a finding that is significant in understanding the stability of furan rings in various chemical contexts (Zawadzki, Luxford, & Kočišek, 2020).
Improved Oxidation of Bio-based Furans : A substrate adaptation strategy can improve the catalytic performances for the synthesis of various furan carboxylic acids, beneficial in polymer and fine chemical industries (Wen et al., 2020).
Diels–Alder and Dehydration Reactions of Biomass-Derived Furan : These reactions are involved in the synthesis of benzoic acid from furan, relevant in green chemistry and sustainable material production (Mahmoud et al., 2015).
Furan Derivatives from Endophytic Fungi : New furan derivatives have been isolated from endophytic fungi, showing potential for novel pharmaceutical applications (Chen et al., 2017).
Enzyme-catalyzed Oxidation of 5-Hydroxymethylfurfural : This process is crucial for the production of furan-2,5-dicarboxylic acid, a key biobased chemical for polymer production (Dijkman, Groothuis, & Fraaije, 2014).
properties
IUPAC Name |
5-(methanesulfonamidomethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-14(11,12)8-4-5-2-3-6(13-5)7(9)10/h2-3,8H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAFCXGNXMLRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377248.png)

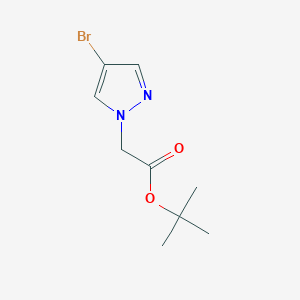
![3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-](/img/structure/B1377254.png)

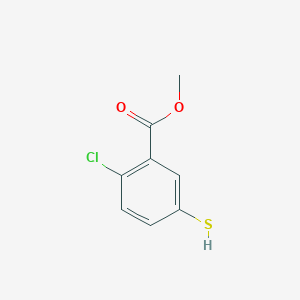
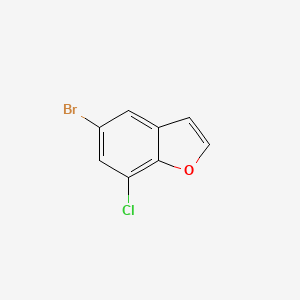


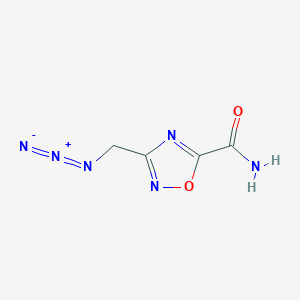

![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1377264.png)
![5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1377265.png)